DLin-MC2-DMA 在体内肝内基因沉默中相较 DLinDMA 实现了约 100 倍的 ED50 降低
以 DLinDMA 为基准进行合理的结构优化筛选后,DLin-KC2-DMA 在啮齿类动物中表现出显著提升的体内 siRNA 递送效价 [1]。DLinDMA(第一代可电离阳离子脂质)的 FVII ED50 约为 1 mg/kg [2]。DLin-KC2-DMA 在小鼠中实现 FVII 沉默的 ED50 约为 0.005 mg/kg,在非人灵长类中 ED50 < 0.03 mg/kg [3]。
| Evidence Dimension | In vivo hepatic gene silencing potency (FVII ED50) |
|---|---|
| Target Compound Data | ~0.005 mg/kg (mice); <0.03 mg/kg (non-human primates) |
| Comparator Or Baseline | DLinDMA: ~1 mg/kg (mice) |
| Quantified Difference | ~200-fold lower ED50 vs DLinDMA in mice |
| Conditions | SNALP-formulated siRNA targeting mouse Factor VII, intravenous administration, rodent and NHP models |
Why This Matters
该约 200 倍的效价提升使研究者能够使用显著更低的 siRNA 剂量以达到治疗性基因沉默,从而降低脱靶效应风险并减少 LNP 相关的肝脏暴露。
- [1] Semple SC, Akinc A, Chen J, et al. Rational design of cationic lipids for siRNA delivery. Nature Biotechnology. 2010;28(2):172-176. View Source
- [2] Semple SC, Akinc A, Chen J, et al. Rational design of cationic lipids for siRNA delivery. Nature Biotechnology. 2010;28(2):172-176. (Baseline ED50 value for DLinDMA). View Source
- [3] Jayaraman M, Ansell SM, Mui BL, et al. Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition. 2012;51(34):8529-8533. (ED50 values for DLin-KC2-DMA). View Source
